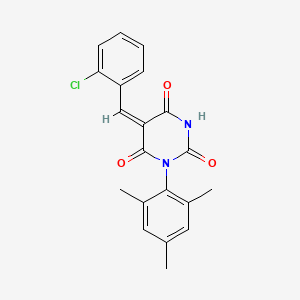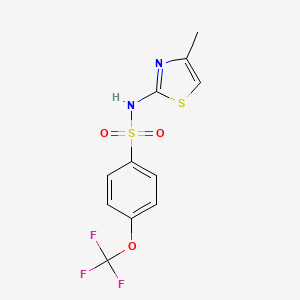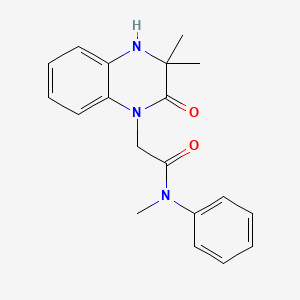
5-(5-bromo-2-hydroxybenzylidene)-3-(2-chlorobenzyl)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidinedione derivatives typically involves the Knoevenagel condensation or Claisen condensation reactions. These derivatives can be synthesized by direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with various acyl chlorides, demonstrating the versatility and adaptability of this chemical backbone in creating a wide array of derivatives with potential biological activities (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives is confirmed using spectroscopic techniques such as IR, 1H NMR, and MS spectroscopy. Additionally, crystal structure analysis through single-crystal X-ray diffraction data can provide detailed insights into the molecular geometry, bonding patterns, and overall structure of these compounds, facilitating the understanding of their chemical behavior and interaction with biological targets (Popov-Pergal et al., 2010).
Chemical Reactions and Properties
Thiazolidinedione derivatives undergo various chemical reactions, including alkylation, acylation, and condensation, allowing for the synthesis of a diverse set of compounds with different substituents and functional groups. These reactions are crucial for tailoring the chemical properties of the derivatives to enhance their biological activity and specificity (Marc et al., 2021).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazolidine derivatives, including compounds structurally related to 5-(5-bromo-2-hydroxybenzylidene)-3-(2-chlorobenzyl)-1,3-thiazolidine-2,4-dione, have been studied for their antimicrobial properties. Studies show that these compounds exhibit significant inhibitory activities against a range of pathogenic strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans. The activity against Gram-negative bacteria like Escherichia coli is moderate, suggesting a broad spectrum of antimicrobial potential (Stana, A., et al., 2014).
Antitubercular Activity
Research into thiazolidine derivatives has also extended into antitubercular applications, where compounds have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Notably, specific analogues have demonstrated potent in vitro activity, highlighting the potential of thiazolidine derivatives as antitubercular agents (Samala, G., et al., 2014).
Anticancer Activity
Some thiazolidine derivatives have been explored for their anticancer properties, particularly against breast cancer cell lines. While certain diester derivatives synthesized from 5-(hydroxybenzylidene)thiazolidine-2,4-diones did not exhibit significant cytotoxic activity against MCF-7 cells, this research domain is crucial for understanding the compound's potential and limitations in cancer treatment (Tran, H., et al., 2018).
Antidiabetic Activity
The structural framework of thiazolidine diones is associated with antidiabetic properties, with several studies reporting on compounds that have shown promising hypoglycemic and hypolipidemic activities. This line of research suggests a potential application in managing diabetes through modulation of blood sugar levels and lipid profiles (Sohda, T., et al., 1982).
Aldose Reductase Inhibitory Activity
A specific focus on aldose reductase inhibitors has identified thiazolidine derivatives as potential candidates for managing diabetic complications. Through in vitro and in silico studies, compounds have demonstrated significant inhibitory activity, offering insights into their therapeutic potential for diabetic and nondiabetic diseases (Sever, B., et al., 2021).
Propiedades
IUPAC Name |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-[(2-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO3S/c18-12-5-6-14(21)11(7-12)8-15-16(22)20(17(23)24-15)9-10-3-1-2-4-13(10)19/h1-8,21H,9H2/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEDWICIPIRFSF-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)O)SC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)O)/SC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-(2-chlorobenzyl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4631261.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4631268.png)
![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B4631277.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4631295.png)

![1-(allylthio)-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4631302.png)
![[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4631308.png)
![N-1,3-benzodioxol-5-yl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4631311.png)
![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine](/img/structure/B4631328.png)
![1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4631329.png)


![4-fluoro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4631347.png)